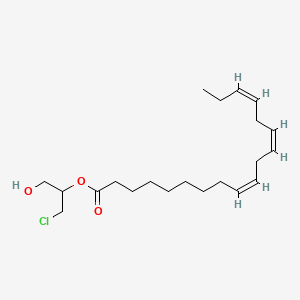
4'-OH-2,3',5',6-Tetrabromodiphenyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether typically involves the bromination of diphenyl ether. The process includes the use of bromine or bromine-containing reagents under controlled conditions to achieve the desired level of bromination .
Industrial Production Methods
Industrial production methods for polybrominated diphenyl ethers, including 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether, often involve large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination and to ensure uniform distribution of bromine atoms on the diphenyl ether molecule .
Chemical Reactions Analysis
Types of Reactions
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This can result in the removal of bromine atoms, forming lower-brominated diphenyl ethers.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc and acetic acid are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroxylated polybrominated diphenyl ethers.
Reduction: Lower-brominated diphenyl ethers.
Substitution: Substituted diphenyl ethers with different functional groups.
Scientific Research Applications
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether involves its interaction with biological molecules, particularly those involved in endocrine signaling. It can bind to hormone receptors, disrupting normal hormonal functions and leading to various biological effects . The compound’s brominated structure allows it to interact with and disrupt cellular processes, potentially leading to toxicological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrabromodiphenyl Ether: Another PBDE with similar flame-retardant properties.
2,3’,4’,6-Tetrabromodiphenyl Ether: A related compound used in similar applications.
2,3,4,4’-Tetrabromodiphenyl Ether: Shares similar chemical properties and applications.
Uniqueness
4’-OH-2,3’,5’,6-Tetrabromodiphenyl Ether is unique due to its specific bromination pattern and the presence of a hydroxyl group, which can influence its reactivity and biological interactions. This makes it particularly useful in studies related to endocrine disruption and environmental toxicity .
Properties
Molecular Formula |
C12H6Br4O2 |
|---|---|
Molecular Weight |
501.79 g/mol |
IUPAC Name |
2,6-dibromo-4-(2,6-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2/c13-7-2-1-3-8(14)12(7)18-6-4-9(15)11(17)10(16)5-6/h1-5,17H |
InChI Key |
APAMXFBEBPWCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C(=C2)Br)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


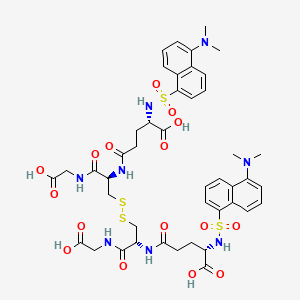
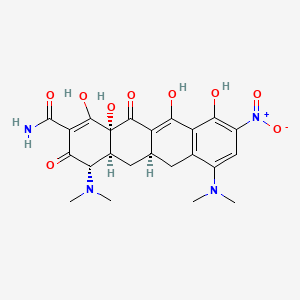

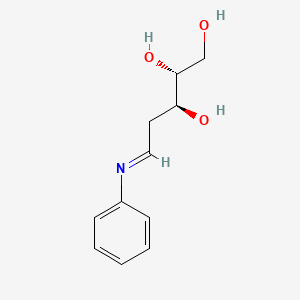
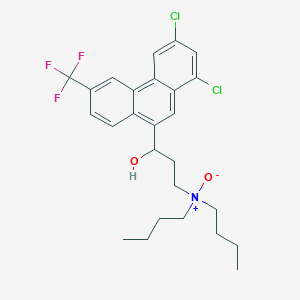
![(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol](/img/structure/B13437478.png)
![Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate](/img/structure/B13437481.png)
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
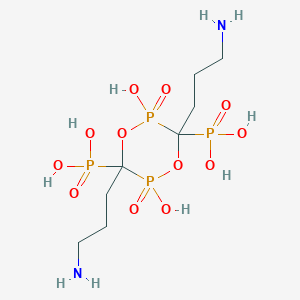
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
